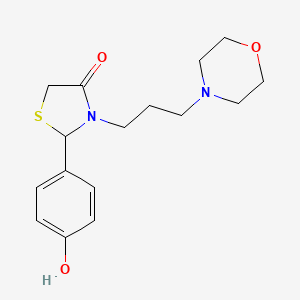
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one
概要
説明
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one is a complex organic compound that features a unique combination of benzodioxin and chromen structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as N,N-dimethylformamide (DMF) and catalysts like lithium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, hydrogenated compound.
科学的研究の応用
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antibacterial and enzyme inhibitory properties.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
N-substituted-2,3-dihydro-1,4-benzodioxin-6-yl derivatives: These compounds have shown moderate to weak inhibition of enzymes like cholinesterases and lipoxygenase.
Uniqueness
What sets 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one apart is its unique combination of benzodioxin and chromen structures, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-3-4-14-9-15-19(11-18(14)23-2)26-12-16(21(15)22)13-5-6-17-20(10-13)25-8-7-24-17/h5-6,9-11,16H,3-4,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTFTTIQDGVBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OCC(C2=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-hydroxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl 5-bromo-2-furoate](/img/structure/B3823795.png)
![N-{2,2,2-tribromo-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B3823800.png)
![N-methyl-3-{methyl[(1-methyl-1H-indol-2-yl)methyl]amino}butanamide](/img/structure/B3823802.png)
![4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B3823803.png)
![N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide](/img/structure/B3823811.png)
![N-[1-({[4-(ACETYLAMINO)ANILINO]CARBOTHIOYL}AMINO)-2,2,2-TRICHLOROETHYL]-2,2-DIMETHYLPROPANAMIDE](/img/structure/B3823817.png)

![3-[3-(4-morpholinyl)propyl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B3823830.png)
![2-methoxy-5-[4-(methylsulfonyl)phenyl]pyridine](/img/structure/B3823837.png)
![2-(1-cyclohexyl-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3823841.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(methylthio)propanamide](/img/structure/B3823849.png)

![N-[(4-methylphenoxy)acetyl]tryptophan](/img/structure/B3823858.png)
![Butyl 5-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]furan-2-carboxylate](/img/structure/B3823863.png)
